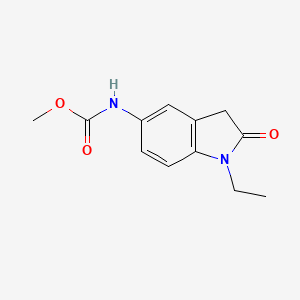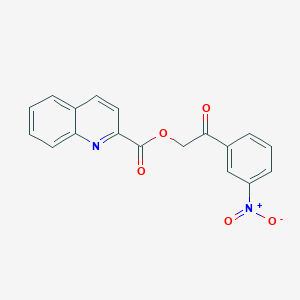
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Quinoline Formation: The construction of the quinoline core through cyclization reactions.
Esterification: The formation of the ester group by reacting the carboxylic acid with an alcohol.
For instance, the quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base. The nitrophenyl group can be introduced through nitration of the corresponding phenyl derivative using nitric acid and sulfuric acid. Finally, esterification can be achieved by reacting the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation of the final product ensures consistency and quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products
Reduction of Nitro Group: 2-(3-Aminophenyl)-2-oxoethyl quinoline-2-carboxylate.
Hydrolysis of Ester Group: 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylic acid.
Substitution Reactions: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Chemical Biology: Utilized in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)-2-oxoethyl quinoline-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
2-(3-Nitrophenyl)-2-oxoethyl isoquinoline-2-carboxylate: Isoquinoline core instead of quinoline.
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-sulfonate: Sulfonate group instead of carboxylate.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-5-3-6-14(10-13)20(23)24)11-25-18(22)16-9-8-12-4-1-2-7-15(12)19-16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCACHUDIFSULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


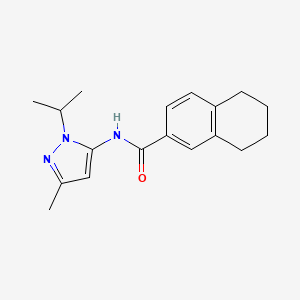
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)
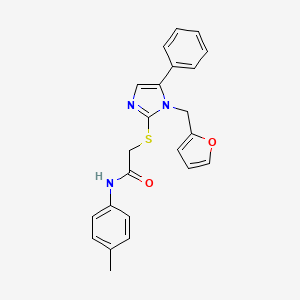
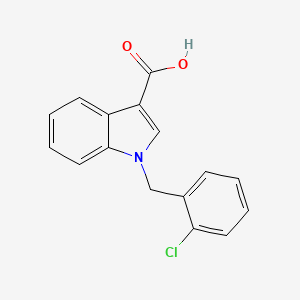
![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)


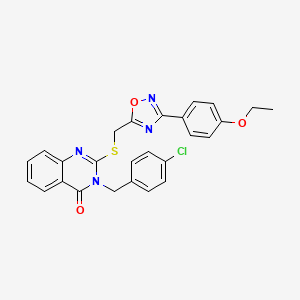
![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)
